2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
Overview
Description
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of methoxyphenyl and methylpyridinyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone ring.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyridazinone core.
Attachment of the Methylpyridinyl Group: The final step involves the acylation reaction where the methylpyridinyl group is attached to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide: Similar structure with a different position of the methoxy group.
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide: Similar structure with a different position of the methyl group.
Uniqueness
The uniqueness of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-5-3-8-17(20-13)21-18(24)12-23-19(25)10-9-16(22-23)14-6-4-7-15(11-14)26-2/h3-11H,12H2,1-2H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGAHRQHWPVQIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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